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Introduction
Cycloheptylmethanamine hydrochloride is a primary amine hydrochloride salt featuring a

cycloheptyl moiety. As with many amine hydrochlorides, it holds potential as a building block in

medicinal chemistry and drug development due to the versatile reactivity of the amino group

and the lipophilic nature of the cycloheptyl ring. A thorough understanding of its physical

properties is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of

Cycloheptylmethanamine Hydrochloride. In the absence of extensive experimentally derived

data in publicly accessible literature, this guide combines predicted values from computational

models with established analytical methodologies for their determination. This approach offers

researchers a robust framework for anticipating the compound's behavior and for designing

rigorous experimental validation protocols.

Molecular and Physicochemical Profile
A foundational aspect of understanding any chemical entity is its fundamental molecular and

physical data. The following table summarizes the key identifiers and predicted
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physicochemical properties of Cycloheptylmethanamine Hydrochloride. It is crucial to note

that the quantitative properties are computationally predicted and should be confirmed by

experimental analysis.

Property Value Source/Method

Chemical Name
Cycloheptylmethanamine

Hydrochloride
IUPAC

Synonyms
(Cycloheptylmethyl)amine

hydrochloride
-

CAS Number 30114-41-9 -

Molecular Formula C₈H₁₈ClN -

Molecular Weight 163.69 g/mol Calculated

Predicted Melting Point 225-235 °C Prediction

Predicted Boiling Point Not available (decomposes) Prediction

Predicted Water Solubility Soluble Prediction

Predicted LogP 2.3 Prediction

Note: Predicted values are generated from computational algorithms and are intended for

estimation purposes. Experimental verification is strongly recommended.

Structural Representation
The molecular structure of Cycloheptylmethanamine Hydrochloride is fundamental to its

physical and chemical properties. The following diagram illustrates the connectivity of the

atoms.

Caption: 2D representation of Cycloheptylmethanamine Hydrochloride.

Experimental Determination of Physical Properties
To ensure scientific integrity and for use in regulated environments, the predicted physical

properties must be validated through experimental determination. The following section outlines
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standard protocols for key physical properties.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point

and purity of a crystalline solid. It measures the difference in heat flow between a sample and a

reference as a function of temperature. The melting point is observed as an endothermic peak

on the DSC thermogram.

Experimental Protocol:

Sample Preparation: Accurately weigh 1-3 mg of Cycloheptylmethanamine Hydrochloride
into a standard aluminum DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen

atmosphere.

Data Analysis: The onset of the endothermic peak is taken as the melting point. The peak

area can be used to calculate the enthalpy of fusion.

DSC Melting Point Determination
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Caption: Workflow for melting point determination using DSC.
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Aqueous Solubility Assessment
Rationale: Solubility is a critical parameter for drug development, impacting bioavailability and

formulation. As an amine hydrochloride, the compound is expected to be water-soluble. A

simple, yet effective, method for initial assessment is the shake-flask method.

Experimental Protocol:

Preparation of Saturated Solution: Add an excess amount of Cycloheptylmethanamine
Hydrochloride to a known volume of deionized water in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure

equilibrium is reached.

Sample Collection and Analysis:

Allow the solution to stand until the excess solid has settled.

Carefully withdraw a known volume of the supernatant.

Filter the aliquot through a 0.45 µm filter to remove any undissolved solid.

Determine the concentration of the dissolved compound using a suitable analytical

technique, such as HPLC-UV or quantitative NMR.

Calculation: The solubility is expressed as mg/mL or mol/L.

Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and

functional groups present in a compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectral Features: The ¹H NMR spectrum of Cycloheptylmethanamine
Hydrochloride in a solvent like D₂O is expected to show characteristic signals for the

cycloheptyl and aminomethyl protons.
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Cycloheptyl Protons: A series of broad, overlapping multiplets are expected in the region of

1.2-1.8 ppm. The complexity arises from the conformational flexibility of the seven-

membered ring and the diastereotopic nature of the methylene protons.

Methine Proton (CH-CH₂N): A multiplet is expected around 1.9-2.2 ppm.

Aminomethyl Protons (CH₂-N): A doublet is anticipated around 2.8-3.1 ppm, deshielded due

to the adjacent positively charged nitrogen atom.

Amine Protons (N⁺H₃): In a non-deuterated solvent like DMSO-d₆, a broad singlet would be

expected around 8.0-9.0 ppm. In D₂O, this signal will exchange with the solvent and will not

be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Spectral Features: The FTIR spectrum provides information about the vibrational

modes of the functional groups. For Cycloheptylmethanamine Hydrochloride, the following

characteristic absorption bands are expected.[1][2]

N⁺-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800

cm⁻¹, characteristic of the ammonium salt.[1][2]

C-H Stretching: Sharp peaks for the aliphatic C-H stretching of the cycloheptyl and

methylene groups will appear between 3000-2850 cm⁻¹.[2]

N-H Bending: An absorption band around 1600-1500 cm⁻¹ is characteristic of the

asymmetric and symmetric bending of the -NH₃⁺ group.[1]

C-N Stretching: A weaker absorption may be observed in the 1250-1020 cm⁻¹ region.[2]

Synthesis Outline
A common synthetic route to cycloalkylmethanamine hydrochlorides involves the reduction of

the corresponding nitrile followed by salt formation.[3]
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General Synthesis of Cycloheptylmethanamine Hydrochloride

Cycloheptanecarbonitrile Reduction
(e.g., LiAlH₄ or H₂/Catalyst)

Cycloheptylmethanamine
(Free Base) Reaction with HCl Cycloheptylmethanamine

Hydrochloride

Click to download full resolution via product page

Caption: A plausible synthetic pathway for Cycloheptylmethanamine Hydrochloride.

Conclusion
This technical guide provides a detailed overview of the key physical properties of

Cycloheptylmethanamine Hydrochloride, addressing the needs of researchers and drug

development professionals. While experimentally determined data is currently limited in the

public domain, the combination of predictive modeling and established analytical protocols

presented herein offers a solid foundation for working with this compound. The provided

methodologies for experimental determination are crucial for validating the predicted properties

and for generating the robust data required for regulatory submissions and advanced research

applications. As a Senior Application Scientist, I recommend that any research or development

involving Cycloheptylmethanamine Hydrochloride begins with the experimental confirmation

of these fundamental physical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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